molecular formula C11H21NO4 B3040893 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 248924-39-2

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Cat. No. B3040893
CAS RN: 248924-39-2
M. Wt: 231.29 g/mol
InChI Key: LUXMZCJCTUATDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid” is a compound that falls under the category of organic compounds known as gamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Synthesis Analysis

The synthesis of similar compounds involves thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester, derived from L-cystine, with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester, derived from L-aspartic acid .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-[(tert-Butoxycarbonyl)amino]butanoic acid has been analyzed . The molecular formula is C9H17NO4 and the molecular weight is 203.24 g/mol .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-[(tert-Butoxycarbonyl)amino]butanoic acid have been analyzed . The molecular formula is C9H17NO4 and the molecular weight is 203.24 g/mol .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid has diverse applications in organic synthesis. For instance, it serves as a precursor for trans-4-methylproline, demonstrating its utility in the synthesis of complex amino acids and peptides (Nevalainen & Koskinen, 2001). Additionally, its derivative has been used in N-tert-butoxycarbonylation of amines, an important reaction in peptide synthesis, highlighting its significance in creating protected amino acid derivatives (Heydari et al., 2007).

Role in Synthesis of Amino Acids and Peptides

The compound is instrumental in the stereoselective synthesis of γ‐fluorinated α‐amino acids, illustrating its relevance in the creation of structurally diverse amino acids for pharmaceutical research (Laue et al., 2000). Its role extends to the synthesis of orthogonally protected amino acids, useful in the creation of edeine analogs, a class of antibiotics (Czajgucki et al., 2003).

Use in Understanding Molecular Interactions

Research on the reaction of methylglyoxal with N(α)-tert-butoxycarbonyl (Boc)-arginine provided insights into the mechanistic pathway of arginine modifications, relevant in understanding the biochemistry of amino acids (Klöpfer et al., 2011). Additionally, the compound's derivatives have been used to study hydrogen-bonded structures in peptide chemistry, contributing to the fundamental understanding of molecular interactions (Gebreslasie et al., 2011).

Implications in Pharmaceutical Chemistry

The synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected L-amino acids using this compound showcases its potential in pharmaceutical chemistry, especially in the synthesis of complex molecules (Koseki et al., 2011).

Role in Peptide Conformation Studies

Studies on O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, a derivative, have provided insights into peptide conformation, crucial for understanding protein structure and function (Jankowska et al., 2002).

Use in Crystallography and Hydrogen Bond Analysis

The compound and its derivatives have been used in crystallography and hydrogen bond analysis, essential in the study of molecular structures and interactions, as evidenced in research on amino acid conjugates (Karmakar et al., 2014).

Safety and Hazards

When handling similar compounds, it’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMZCJCTUATDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 2
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 4
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.